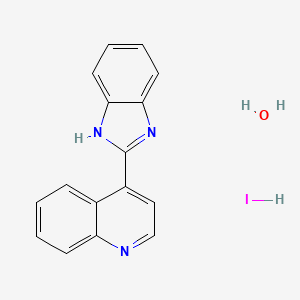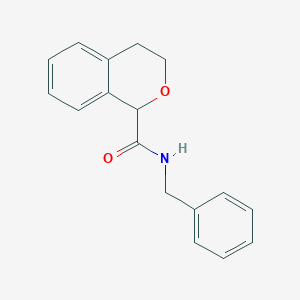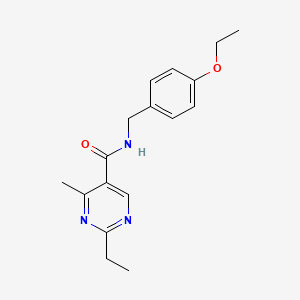
2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, commonly known as EBI-005, is a small molecule inhibitor that has been studied for its potential use in treating various inflammatory diseases. EBI-005 has been shown to have a high affinity for the protein phosphatase 2A (PP2A), which is involved in regulating the immune response.
Mécanisme D'action
EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, a serine/threonine phosphatase that plays a critical role in regulating the immune response. This compound is involved in the dephosphorylation of various signaling molecules, including NF-κB and MAPKs, which are key regulators of the inflammatory response. By inhibiting this compound, EBI-005 prevents the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a potent anti-inflammatory effect in both in vitro and in vivo models of inflammation. In preclinical studies, EBI-005 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reduce the infiltration of immune cells into affected tissues. EBI-005 has also been shown to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EBI-005 in lab experiments is its high potency and specificity for 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole. This allows for precise modulation of the immune response without affecting other signaling pathways. However, one limitation of using EBI-005 is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several potential future directions for the study of EBI-005. One area of interest is its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of more potent and selective 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole inhibitors based on the structure of EBI-005. Finally, the use of EBI-005 in combination with other anti-inflammatory agents may also be explored as a potential treatment strategy.
Méthodes De Synthèse
The synthesis of EBI-005 involves the reaction of 2-(1-acetylpyrrolidin-2-yl)-1H-benzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of EBI-005 with a yield of approximately 60%. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
EBI-005 has been studied for its potential use in treating various inflammatory diseases, including psoriasis, atopic dermatitis, and dry eye disease. In preclinical studies, EBI-005 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into affected tissues.
Propriétés
IUPAC Name |
1-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-17-13-8-5-4-7-12(13)16-15(17)14-9-6-10-18(14)11(2)19/h4-5,7-8,14H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPDWJKRGQLFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)

![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)

![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)
